

Technical Support Center: Dimethylglyoxime (DMG) in Nickel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diaminoglyoxime	
Cat. No.:	B1384161	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethylglyoxime (DMG) for the gravimetric determination of nickel.

Troubleshooting Guide

This guide addresses common issues encountered during the precipitation of nickel with dimethylglyoxime, with a focus on preventing the co-precipitation of the excess reagent.

Question: I am observing a white or crystalline precipitate in addition to the red nickeldimethylglyoxime complex. What is causing this and how can I prevent it?

Answer:

The additional precipitate is likely excess dimethylglyoxime reagent. This occurs because dimethylglyoxime has low solubility in aqueous solutions. The reagent is typically prepared in an ethanol or ethanol-water mixture, and if added in large excess or if the alcohol concentration in the final solution is too high, the DMG itself can precipitate out along with the nickel complex, leading to inaccurate results.

Here are the primary causes and solutions:

 Cause 1: Excessive Reagent. Adding a large excess of the DMG solution can saturate the solution, causing the DMG to precipitate.

Troubleshooting & Optimization

- Solution 1: Control the Amount of Reagent. While a slight excess of DMG is necessary to ensure complete precipitation of nickel, a large excess should be avoided.[1][2][3] A common recommendation is to use a 1% (w/v) solution of dimethylglyoxime in 95% ethanol.[4] The amount of reagent added should be proportional to the expected amount of nickel in the sample.[4]
- Cause 2: High Ethanol Concentration. The nickel-dimethylglyoxime complex has some solubility in alcoholic solutions.[1][2][3] If the final concentration of ethanol in the mixture is too high, it can both increase the solubility of the nickel complex (leading to incomplete precipitation) and decrease the solubility of the DMG reagent, paradoxically leading to its precipitation if the solution is supersaturated.
- Solution 2: Optimize Solvent Composition. Add the alcoholic DMG solution dropwise and
 with constant stirring to the nickel solution.[4] This ensures localized areas of high ethanol
 concentration are minimized, allowing for the precipitation of the nickel complex without
 causing the reagent to crash out. Avoid using a large volume of the DMG solution.
- Cause 3: Improper pH. The precipitation of the nickel-dimethylglyoxime complex is quantitative in a pH range of 5 to 9.[1][2][3] If the pH is too low (acidic), the equilibrium will favor the dissolution of the nickel complex.[1][2][3][5]
- Solution 3: Maintain Optimal pH. The solution should be made slightly alkaline with ammonia after the addition of the DMG reagent to ensure complete precipitation of the nickel complex. [1][3] The use of a buffer, such as an ammonia-ammonium chloride buffer, can help maintain the appropriate pH.
- Cause 4: Low Temperature. The solubility of dimethylglyoxime decreases at lower temperatures. If the solution is cooled too rapidly or to too low a temperature after the addition of the reagent, the excess DMG may precipitate.
- Solution 4: Control Temperature. The precipitation is typically carried out in a warm solution (60-80°C).[6] Allow the solution to cool gradually to room temperature before filtration.

Question: My nickel-dimethylglyoxime precipitate is bulky and difficult to filter. How can I improve its handling characteristics?

Answer:

A bulky precipitate can be difficult to filter and wash effectively. To obtain a denser, more easily filterable precipitate, you can employ the technique of precipitation from a homogeneous solution.[5] This involves adjusting the pH of the nickel solution to be slightly acidic (pH 3-4) before adding the dimethylglyoxime.[3] Then, slowly raise the pH by the gradual addition of a dilute ammonia solution or by the hydrolysis of urea, which slowly produces ammonia in solution.[5] This slow increase in pH promotes the formation of larger, denser crystals of the nickel-dimethylglyoxime complex.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of nickel with dimethylglyoxime?

A1: The quantitative precipitation of the red nickel-dimethylglyoxime chelate occurs in a pH range of 5 to 9.[1][2][3]

Q2: Why is the dimethylglyoxime reagent dissolved in ethanol?

A2: Dimethylglyoxime is poorly soluble in water but readily dissolves in ethanol and other organic solvents.[5] Therefore, an alcoholic solution is used to introduce the reagent to the aqueous nickel solution.

Q3: Can I use a large excess of the dimethylglyoxime reagent to ensure complete precipitation?

A3: No, a large excess of the reagent should be avoided.[1][2][3] Due to the low solubility of dimethylglyoxime in the final aqueous-alcoholic mixture, a large excess can co-precipitate with the nickel complex, leading to erroneously high results.[1][3]

Q4: What is the color of the nickel-dimethylglyoxime precipitate?

A4: The nickel-dimethylglyoxime complex forms a characteristic bright red or strawberry-colored precipitate.

Q5: How can I be sure that all the nickel has precipitated?

A5: After filtering the precipitate, you can test the filtrate for completeness of precipitation by adding a few more drops of the dimethylglyoxime solution. If no more red precipitate forms, the

precipitation is considered complete.

Data Presentation

Table 1: Solubility of Dimethylglyoxime in Various Solvents

Solvent	Solubility	Temperature (°C)
Water	Poorly soluble	Ambient
Ethanol	Soluble	Ambient
Methanol	Soluble	Ambient
Acetone	Soluble	Ambient
Ether	Soluble	Ambient
Pyridine	Soluble	Ambient
Sodium Hydroxide Solution	Soluble	Ambient

This table provides a qualitative summary of dimethylglyoxime solubility. Specific quantitative data in mixed solvents is not readily available in a consolidated format.

Experimental Protocols

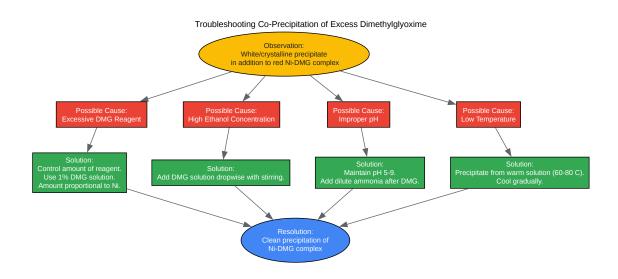
Detailed Methodology for the Gravimetric Determination of Nickel using Dimethylglyoxime

This protocol outlines the steps for the quantitative precipitation of nickel from a solution.

- 1. Sample Preparation:
- Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid (e.g., hydrochloric acid).
- · Dilute the solution with distilled water.
- If interfering ions such as iron are present, add a complexing agent like tartaric or citric acid.
- 2. Precipitation:

- Heat the solution to 60-80°C. Do not boil.
- Slowly, and with constant stirring, add a 1% (w/v) solution of dimethylglyoxime in 95% ethanol. Add the reagent dropwise.
- While still stirring, add dilute ammonia solution dropwise until the solution is slightly alkaline (a faint smell of ammonia should be present). A red precipitate will form.
- Digest the precipitate by keeping the solution warm (e.g., on a steam bath) for at least one hour to promote the formation of larger, more filterable crystals.
- Allow the solution to cool slowly to room temperature.
- 3. Filtration and Washing:
- Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.
- Wash the precipitate several times with cold distilled water to remove any soluble impurities.
- Test the filtrate for completeness of precipitation by adding a few drops of the dimethylglyoxime solution.
- 4. Drying and Weighing:
- Dry the crucible containing the precipitate in an oven at 110-120°C for at least one to two hours.
- Cool the crucible in a desiccator to room temperature.
- Weigh the crucible with the dried precipitate.
- Repeat the drying and weighing steps until a constant weight is achieved.
- 5. Calculation:

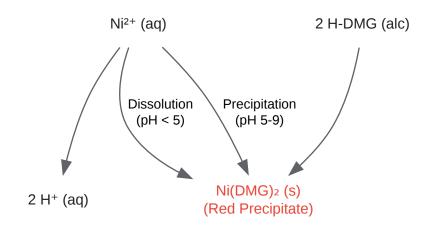
Calculate the mass of nickel in the original sample using the weight of the nickeldimethylglyoxime precipitate and the appropriate gravimetric factor.


Safety Precautions:

- Dimethylglyoxime: May be harmful if swallowed or inhaled. Causes skin and eye irritation. It is a flammable solid.[1][7][8]
- Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[9]
- Ammonia: Toxic and corrosive. Use in a well-ventilated fume hood.
- Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a wellventilated fume hood.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these chemicals.[7] Work in a well-ventilated area or a fume hood, especially when using ammonia and hydrochloric acid.[10][11]

Mandatory Visualization



Click to download full resolution via product page

Caption: Troubleshooting workflow for co-precipitation of excess DMG.

Chemical Equilibrium of Nickel-Dimethylglyoxime Reaction

Click to download full resolution via product page

Caption: Equilibrium of the Ni-DMG reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. durhamtech.edu [durhamtech.edu]
- 2. carlroth.com [carlroth.com]
- 3. people.bu.edu [people.bu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. Determination of ni dmg | DOCX [slideshare.net]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. westliberty.edu [westliberty.edu]

- 9. carlroth.com [carlroth.com]
- 10. labdepotinc.com [labdepotinc.com]
- 11. nwsci.com [nwsci.com]
- To cite this document: BenchChem. [Technical Support Center: Dimethylglyoxime (DMG) in Nickel Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1384161#preventing-co-precipitation-of-excessdimethylglyoxime-reagent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com